molecular formula C19H22N4OS B2431070 N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide CAS No. 877836-72-1

N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide

Katalognummer: B2431070
CAS-Nummer: 877836-72-1
Molekulargewicht: 354.47
InChI-Schlüssel: DWTWTZUYOQHCBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(1-Cyanocyclohexyl)-N-methyl-2-((2-methylquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the reaction of 2-methylquinazolin-4(3H)-one with appropriate thioacetic acid derivatives. Characterization techniques such as ^1H-NMR and mass spectrometry are used to confirm the structure of the synthesized compound. For instance, the ^1H-NMR spectrum exhibits distinct signals corresponding to the various functional groups present in the molecule, indicating successful synthesis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens, including Gram-positive and Gram-negative bacteria. For example, a related quinazolinone derivative demonstrated significant activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) ranged from 0.31 to 5.0 µg/mL, indicating potent antimicrobial effects .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

CompoundTarget PathogenMIC (µg/mL)Zone of Inhibition (mm)
N-(1-Cyanocyclohexyl)-...Staphylococcus aureus0.3136
N-(1-Cyanocyclohexyl)-...E. coli5.025
N-(1-Cyanocyclohexyl)-...Candida albicans2.030

The mechanism by which this compound exerts its antimicrobial effects appears to involve inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies suggest that this compound binds effectively within the active site of DNA gyrase, similar to established inhibitors like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assessments using VERO cell lines have indicated that while the compound exhibits strong antimicrobial properties, it maintains a relatively high safety profile with an IC50 value exceeding 900 µg/mL. This suggests that therapeutic doses may be achievable without significant toxicity to human cells .

Case Study 1: Nanoformulation Enhancement

A study explored the enhancement of antimicrobial activity through nanoformulation. The compound was conjugated with copper oxide nanoparticles (CuONPs), resulting in improved efficacy against resistant strains like MRSA. The nanoformulations showed lower MIC values compared to the unformulated compound, highlighting the potential for increased bioavailability and targeted action in clinical settings .

Case Study 2: Structure-Activity Relationship (SAR)

Research into structure-activity relationships has revealed that modifications at specific positions on the quinazoline ring can significantly alter biological activity. For instance, derivatives with electron-withdrawing groups exhibited enhanced antibacterial properties compared to those with electron-donating substituents. This finding underscores the importance of molecular structure in determining biological efficacy .

Eigenschaften

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-21-16-9-5-4-8-15(16)18(22-14)25-12-17(24)23(2)19(13-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTWTZUYOQHCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.